REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH3:7])[N:6]=1.Cl[CH2:14][CH2:15][N:16]=[C:17]=[O:18].C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:7][C:5]1[N:6]=[C:2]([N:1]2[CH2:14][CH2:15][NH:16][C:17]2=[O:18])[S:3][C:4]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
9.31 g
|
Type
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reactant
|
Smiles
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NC=1SC(=C(N1)C)C(=O)OCC
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
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ClCCN=C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 7 hours
|
Duration
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7 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 23 hours
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
the residue was washed with water (200 mL) and ethyl acetate (50 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C(=O)OCC)N1C(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |